Methyl 3-chloro-5-nitrobenzoate

Vue d'ensemble

Description

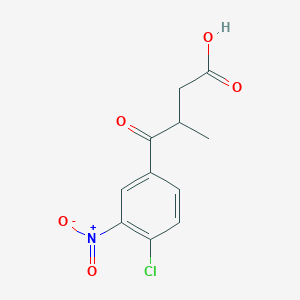

Methyl 3-chloro-5-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It has a molecular weight of 215.59 g/mol . This compound is solid at room temperature .

Molecular Structure Analysis

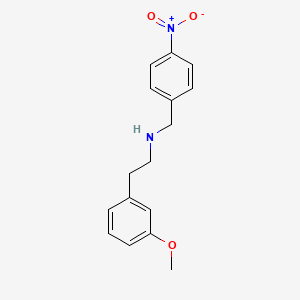

The molecular structure of Methyl 3-chloro-5-nitrobenzoate consists of a benzene ring with a methyl ester, a chlorine atom, and a nitro group attached to it . The InChI code for this compound is1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 . Physical And Chemical Properties Analysis

Methyl 3-chloro-5-nitrobenzoate is a solid at room temperature . It has a molecular weight of 215.59 g/mol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 314.0±22.0 °C at 760 mmHg, and a flash point of 143.7±22.3 °C . It has 5 hydrogen bond acceptors and 2 rotatable bonds .Applications De Recherche Scientifique

-

Chemistry and Organic Synthesis

- Methyl 3-chloro-5-nitrobenzoate is used as a starting material for the preparation of other chemical compounds .

- It’s often used in the field of organic synthesis, where it can be used to create a variety of different compounds .

- The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions of temperature and pressure .

- The outcomes of these syntheses would be new organic compounds, the properties of which would depend on the specific reactions used .

-

Pharmaceutical Research

- Methyl 3-chloro-5-nitrobenzoate could potentially be used in the development of new pharmaceuticals .

- Its nitro group could potentially be reduced to an amino group, which could then be used to create a variety of different amine-containing compounds .

- The methods of application would involve standard techniques in medicinal chemistry, such as various types of organic reactions .

- The outcomes would be new potential drug candidates, the effectiveness of which would need to be tested in subsequent biological assays .

-

Material Science

- Methyl 3-chloro-5-nitrobenzoate could potentially be used in the development of new materials .

- Its unique chemical structure could be leveraged to create materials with specific properties .

- The methods of application would involve standard techniques in material science, such as various types of chemical reactions .

- The outcomes would be new potential materials, the properties of which would need to be tested in subsequent assays .

-

Environmental Science

- Methyl 3-chloro-5-nitrobenzoate could potentially be used in environmental science research .

- Its unique chemical structure could be used to study the impact of similar compounds on the environment .

- The methods of application would involve standard techniques in environmental science, such as various types of assays .

- The outcomes would be new insights into the environmental impact of similar compounds .

-

Chemical Education

- Methyl 3-chloro-5-nitrobenzoate could be used in chemical education as a compound for study and experimentation .

- Its unique structure and reactivity could be used to illustrate various chemical concepts and reactions .

- The methods of application would involve standard techniques in chemical education, such as various types of laboratory experiments .

- The outcomes would be new insights into the chemical behavior of this and similar compounds .

-

Chemoinformatics

- Methyl 3-chloro-5-nitrobenzoate could be used in chemoinformatics, which is the use of computer and informational techniques applied to a range of problems in the field of chemistry .

- These techniques are used in pharmaceutical companies in the process of drug discovery. These methods can also be used in chemical and allied industries in various other forms .

- The methods of application would involve standard techniques in chemoinformatics, such as various types of computational analyses .

- The outcomes would be new insights into the properties and potential applications of this and similar compounds .

Safety And Hazards

Methyl 3-chloro-5-nitrobenzoate is labeled with the signal word "Warning" . The hazard statement associated with this compound is H302 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

methyl 3-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQJTXQJNZMDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388145 | |

| Record name | methyl 3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-5-nitrobenzoate | |

CAS RN |

36138-28-0 | |

| Record name | methyl 3-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1364032.png)

![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)

![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)

![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)

![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)